molecular formula C19H18N6O B2957803 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide CAS No. 2034524-31-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide

Cat. No.: B2957803
CAS No.: 2034524-31-5
M. Wt: 346.394
InChI Key: XHJWLJYHFRXGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolopyrimidine core, which is known for its biological activity, and a quinoline moiety, which is often associated with therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinone derivatives, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: Biologically, this compound has shown potential as a kinase inhibitor, which could make it useful in the development of anticancer drugs. Its ability to interfere with specific signaling pathways in cancer cells is of particular interest.

Medicine: In medicine, the compound's potential as an anticancer agent is being explored. Its ability to inhibit cyclin-dependent kinases (CDKs) suggests it could be used to halt the proliferation of cancer cells.

Industry: In industry, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure and biological activity make it a candidate for further research and development.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core and have been studied for their anticancer properties.

  • Quinoline derivatives: Compounds containing the quinoline moiety are known for their diverse biological activities, including antimicrobial and antimalarial effects.

Uniqueness: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide stands out due to its unique combination of the triazolopyrimidine core and the quinoline moiety. This combination provides a distinct set of biological activities that are not found in other compounds.

Properties

IUPAC Name

4-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-13-6-8-20-17-5-4-15(9-16(13)17)18(26)21-7-2-3-14-10-22-19-23-12-24-25(19)11-14/h4-6,8-12H,2-3,7H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJWLJYHFRXGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.